An In-Depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
An In-Depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative also known as 2,4,4'-trihydroxydeoxybenzoin. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, proposes synthetic pathways based on established organic chemistry reactions, and extrapolates potential biological functions and mechanisms of action from structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this molecule for therapeutic applications.
Chemical Structure and Properties
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyphenolic compound belonging to the deoxybenzoin class of aromatic ketones. Its structure is characterized by a central ethanone bridge connecting a 2,4-dihydroxyphenyl group and a 4-hydroxyphenyl group.
Chemical Structure
The IUPAC name for this compound is 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. It is also commonly referred to by its synonym, 2,4,4'-trihydroxydeoxybenzoin.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |
| Molecular Weight | 244.24 g/mol | PubChem[1] |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | PubChem[1] |
| Synonyms | 2,4,4'-trihydroxydeoxybenzoin | PubChem[1] |
| CAS Number | 640096-03-3 | PubChem[1] |
| SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)O | PubChem[1] |
| InChI | InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | PubChem[1] |
| InChIKey | KLFCJXAPIFIIFR-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data
Detailed experimental spectra for 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone are not widely published. However, a literature reference points to a study containing ¹³C NMR data for this compound[2]. Predicted mass spectrometry data is also available[1]. For reference, characteristic spectroscopic features of similar phenolic ketones are discussed below.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns being influenced by the positions of the hydroxyl groups. A singlet corresponding to the methylene protons of the ethanone bridge would also be present. The hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbon is expected to resonate at a characteristic downfield shift (typically in the range of 190-200 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached hydroxyl groups.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the phenolic hydroxyl groups. C-O stretching and aromatic C=C stretching vibrations would also be observed.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the methylene bridge, as well as other characteristic fragmentations of the substituted phenyl rings.
Proposed Synthetic Pathways
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from a nitrile and an electron-rich aromatic compound. In this proposed synthesis, resorcinol (1,3-dihydroxybenzene) would react with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and gaseous HCl.
Experimental Protocol (General):
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Reaction Setup: A solution of resorcinol and 4-hydroxyphenylacetonitrile in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a stirrer and a gas inlet.
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Catalyst Addition: A Lewis acid catalyst, such as zinc chloride, is added to the mixture.
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Reaction: The mixture is cooled, and a stream of dry hydrogen chloride gas is bubbled through the solution. The reaction is stirred for several hours at a controlled temperature.
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Workup: The resulting ketimine intermediate is hydrolyzed by the addition of water.
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Purification: The crude product is extracted with an organic solvent and purified by techniques such as recrystallization or column chromatography.
Friedel-Crafts Acylation
Another potential route is the Friedel-Crafts acylation of resorcinol with 4-hydroxyphenylacetyl chloride. This reaction would also require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A key consideration would be the protection of the hydroxyl groups to prevent side reactions.
Experimental Protocol (General):
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Protection (Optional): The hydroxyl groups of resorcinol and/or 4-hydroxyphenylacetic acid may need to be protected (e.g., as methyl ethers) prior to the reaction.
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Acyl Chloride Formation: 4-Hydroxyphenylacetic acid (or its protected form) is converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).
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Acylation: The protected resorcinol is dissolved in an appropriate solvent, and the Lewis acid catalyst (e.g., AlCl₃) is added. The acyl chloride is then added dropwise at a low temperature.
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Workup and Deprotection: The reaction is quenched with acid, and the product is extracted. If protecting groups were used, they are removed in a subsequent step.
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Purification: The final product is purified using standard laboratory techniques.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activities and the modulation of signaling pathways by 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone are scarce. However, its structural features as a polyphenolic deoxybenzoin suggest several potential therapeutic properties, which can be inferred from studies on related compounds.
Antioxidant Activity
The presence of multiple phenolic hydroxyl groups suggests that this compound is likely to possess significant antioxidant properties. A study has confirmed that 2,4,4'-trihydroxydeoxybenzoin, isolated from soybean miso, exhibits 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity[3]. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress.
Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potential antioxidant activity of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone makes it a candidate for further investigation as a chemopreventive or therapeutic agent in these conditions.
Potential Anti-inflammatory Activity
Many polyphenolic compounds, including flavonoids and other phenolic derivatives, have been shown to possess anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways. Based on the activities of structurally similar compounds, 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone could potentially exert anti-inflammatory effects through the inhibition of pathways such as:
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some polyphenols can inhibit the activation of NF-κB, thereby downregulating the inflammatory response.
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MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) plays a vital role in cellular responses to a variety of external stimuli, including inflammatory signals. Inhibition of MAPK signaling by small molecules can lead to a reduction in the production of inflammatory mediators.
Potential Anticancer Activity
A number of deoxybenzoin derivatives and other polyphenols have demonstrated anticancer properties. The potential mechanisms are often multifaceted and can include:
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Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death (apoptosis) in cancer cells.
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Cell Cycle Arrest: Inhibition of the cell cycle at specific checkpoints can prevent the uncontrolled proliferation of cancer cells.
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Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply nutrients to tumors can inhibit their growth and metastasis.
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Modulation of Pro-survival Signaling Pathways: The PI3K-Akt (Phosphatidylinositol 3-kinase-Protein Kinase B) pathway is a critical pro-survival pathway that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to apoptosis.
Conclusion
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyphenolic compound with a chemical structure that suggests a range of potentially beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct experimental data on this specific molecule is limited, this guide provides a framework for its synthesis and a rationale for further investigation into its therapeutic potential based on the known properties of structurally related compounds. Future research should focus on developing a robust synthetic protocol, fully characterizing its physicochemical and spectroscopic properties, and conducting comprehensive in vitro and in vivo studies to elucidate its biological activities and mechanisms of action.
